Cas no 88496-70-2 ((R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester)

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester structure
88496-70-2 structure
(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
88496-70-2
C5H9ClO3
152.576161146164
MFCD00273367
61171
10920707

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Properties

Names and Identifiers

    • (R)-Methyl 4-chloro-3-hydroxybutanoate
    • (R)-4-CHLORO-3-HYDROXYBUTYRIC ACID METHYL ESTER
    • Methyl (R)-4-Chloro-3-hydroxybutyrate
    • methyl (3R)-4-chloro-3-hydroxybutanoate
    • (R)-Methyl-4-cloro-3-hydroxybutyrate
    • (R)4-Chloro-3-hydroxybutyric Acid methyl ester
    • Butanoic acid, 4-chloro-3-hydroxy-, methyl ester, (3R)-
    • WMRINGSAVOPXTE-SCSAIBSYSA-N
    • RW2739
    • Methyl-4-chloro-3(R)-hydroxybutyrate
    • NE11444
    • LS30198
    • (R)methyl 4-chloro-3
    • Butanoic acid, 4-chloro-3-hydroxy-, methyl ester, (R)- (ZCI)
    • Methyl (3R)-4-chloro-3-hydroxybutanoate (ACI)
    • Methyl (3R)-4-chloro-3-hydroxybutyrate
    • Methyl (R)-4-chloro-3-hydroxybutanoate
    • Methyl (R)-4-Chloro-3-Hydroxy Butyrate
    • (R)-Methyl4-chloro-3-hydroxybutanoate
    • SCHEMBL1405995
    • EN300-73662
    • (3R)-4-Chloro-3-hydroxybutyric acid methylester
    • DTXSID80448305
    • CS-0259583
    • AKOS015848750
    • MFCD00273367
    • 88496-70-2
    • M1483
    • (R)methyl 4-chloro-3-hydroxybutanoate
    • AC-24011
    • DS-16798
    • +Expand
    • MFCD00273367
    • WMRINGSAVOPXTE-SCSAIBSYSA-N
    • 1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1
    • C(C(=O)OC)[C@@H](O)CCl

Computed Properties

  • 152.0240218g/mol
  • 1
  • 3
  • 4
  • 152.0240218g/mol
  • 9
  • 94.2
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 0.14920
  • 46.53000
  • 1.451
  • 248.644°C at 760 mmHg
  • 104.176°C
  • 1.232

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003RZQ-100mg
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 95%
100mg
$83.00 2024-04-20
A2B Chem LLC
AB75446-100mg
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 93%
100mg
$55.00
Aaron
AR003S82-100mg
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 93%
100mg
$52.00
abcr
AB170934-1 g
Methyl (R)-4-chloro-3-hydroxybutyrate, 90%; .
88496-70-2 90%
1 g
€127.00 2023-07-20
Ambeed
A175863-25g
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 95%
25g
$444.0
Apollo Scientific
OR932699-5g
(R)-4-Chloro-3-hydroxybutyric acid methyl ester
88496-70-2
5g
£360.00 2023-08-31
Chemenu
CM255550-10g
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 95%
10g
$*** 2023-05-29
Enamine
EN300-73662-0.05g
methyl (3R)-4-chloro-3-hydroxybutanoate
88496-70-2 93%
0.05g
$19.0
eNovation Chemicals LLC
D378660-5g
Methyl (R)-4-Chloro-3-hydroxybutyrate
88496-70-2 97%
5g
$260 2022-09-05
Fluorochem
229126-1g
R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 95%
1g
£21.00

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  3H-Dinaphtho[2,1-c:1′,2′-e]phosphepin, 4,4′-[(1R)-[1,1′-binaphthalene]-2,2′-diyl… Solvents: Methanol ;  24 h, 60 bar, 100 °C; 100 °C → rt
Reference
Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands
Junge, Kathrin; et al, ARKIVOC (Gainesville, 2007, (5), 50-66

Synthetic Circuit 2

Reaction Conditions
Reference
Preparative microbiological reduction of β-oxo esters with Thermoanaerobium brockii
Seebach, Dieter; et al, Angewandte Chemie, 1984, 96(2), 155-6

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) ,  Carbon ,  Aldo-keto reductase ;  8 h, 35 °C
Reference
Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold
Qiu, Shuai; et al, Chemical Engineering Science, 2022, 261,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  3 d, rt
Reference
Highly enantioselective bioreduction of prochiral ketones by stem and germinated plant of Brassica oleracea variety italica
Mohammadi, Mehdi; et al, Biocatalysis and Biotransformation, 2011, 29(6), 328-336

Synthetic Circuit 5

Reaction Conditions
1.1 3 d, 28 °C
Reference
Lentinus strigellus: a new versatile stereoselective biocatalyst for the bioreduction of prochiral ketones
Barros-Filho, Bartholomeu A.; et al, Tetrahedron: Asymmetry, 2009, 20(9), 1057-1061

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  40 h, pH 6.7, 30 °C
Reference
Dual production of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone with Enterobacter sp.
Suzuki, Toshio; et al, Enzyme and Microbial Technology, 1998, 24, 13-20

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
Reference
Tandem Concurrent Processes: One-Pot Single-Catalyst Biohydrogen Transfer for the Simultaneous Preparation of Enantiopure Secondary Alcohols
Bisogno, Fabricio R.; et al, Journal of Organic Chemistry, 2009, 74(4), 1730-1732

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Alcohol dehydrogenase Solvents: Isopropanol ,  Water ;  4 h, pH 7.5, 30 °C
1.2 Catalysts: Halohydrin dehalogenase ;  44 h, pH 7.5, 30 °C
Reference
Biocatalytic Cascade for the Synthesis of Enantiopure β-Azidoalcohols and β-Hydroxynitriles
Schrittwieser, Joerg H.; et al, European Journal of Organic Chemistry, 2009, (14), 2293-2298

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: NADP-dependent alc. dehydrogenase Solvents: Water ;  24 h, pH 7.5, 30 °C
Reference
Ketone-alcohol hydrogen-transfer equilibria: Is the biooxidation of halohydrins blocked?
Bisogno, Fabricio R.; et al, Chemistry - A European Journal, 2010, 16(36), 11012-11019

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Alcohol dehydrogenase Solvents: Water ;  4 h, pH 7.5, 30 °C
1.2 Reagents: MTO-Dowex SBR-LCNG Catalysts: Halohydrin dehalogenase ;  20 h, 30 °C
Reference
Shifting the equilibrium of a biocatalytic cascade synthesis to enantiopure epoxides using anion exchangers
Schrittwieser, Joerg H.; et al, Tetrahedron: Asymmetry, 2009, 20(4), 483-488

Synthetic Circuit 11

Reaction Conditions
1.1 -
2.1 Reagents: Calcium carbonate Solvents: Water ;  24 h, pH 7.2, 30 °C
Reference
Dual production of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone with Enterobacter sp.
Suzuki, Toshio; et al, Enzyme and Microbial Technology, 1998, 24, 13-20

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
2.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
Reference
Tandem Concurrent Processes: One-Pot Single-Catalyst Biohydrogen Transfer for the Simultaneous Preparation of Enantiopure Secondary Alcohols
Bisogno, Fabricio R.; et al, Journal of Organic Chemistry, 2009, 74(4), 1730-1732

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Raw materials

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Preparation Products

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88496-70-2)(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
A19566
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25g
99%
Friday, 30 August 2024 04:08
400.0

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